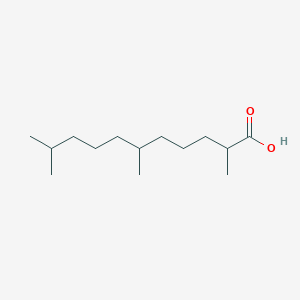

2,6,10-Trimethylundecanoic acid

Description

Properties

CAS No. |

1115-94-2 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2,6,10-trimethylundecanoic acid |

InChI |

InChI=1S/C14H28O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h11-13H,5-10H2,1-4H3,(H,15,16) |

InChI Key |

QFIWFUDXERFOIY-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)C(=O)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)C(=O)O |

Other CAS No. |

1115-94-2 |

physical_description |

Solid |

Synonyms |

2,6,10-Trimethylundecanoic acid |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Metabolism and Biodegradation:

TMDCA has been studied for its metabolic pathways and biodegradation potential. Research indicates that it can be metabolized by certain bacterial strains, contributing to lipid accumulation in microbial cells. For instance, Mycobacterium ratisbonense has been shown to degrade similar branched-chain hydrocarbons effectively, suggesting potential biotechnological applications in bioremediation processes .

Fatty Acid Derivatives:

As a medium-chain fatty acid, TMDCA serves as a precursor for synthesizing various derivatives used in pharmaceuticals and nutraceuticals. Its structure allows it to participate in esterification reactions to form esters that have applications in drug delivery systems due to their favorable pharmacokinetic properties.

Industrial Applications

Surfactants and Emulsifiers:

TMDCA is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature. These compounds are critical in formulating personal care products, detergents, and industrial cleaning agents. The branched structure provides enhanced stability and performance compared to linear fatty acids.

Lubricants:

The compound's unique properties make it suitable for formulating high-performance lubricants. Its ability to reduce friction and wear makes it valuable in automotive and machinery applications where efficient lubrication is critical.

Nutritional Applications

Food Industry:

In the food sector, TMDCA can be used as a flavoring agent or food additive due to its mild taste profile. Its use as a dietary supplement is also being explored, particularly for its potential health benefits associated with medium-chain fatty acids, such as improved metabolism and energy levels.

Data Table: Applications Overview

Case Studies

-

Biodegradation Research:

A study published in FEMS Microbiology Letters investigated the biodegradation pathways of phytane (a related compound) by Mycobacterium ratisbonense under nitrogen-starved conditions. The results indicated significant lipid accumulation, suggesting that TMDCA could similarly contribute to biotechnological applications . -

Surfactant Efficacy:

Research comparing TMDCA-based surfactants with traditional linear fatty acid surfactants demonstrated superior performance in terms of stability and emulsification properties, making them ideal candidates for industrial applications . -

Nutritional Benefits:

Clinical studies have suggested that medium-chain fatty acids like TMDCA may enhance metabolic rates and support weight management strategies, highlighting their potential role in functional foods .

Chemical Reactions Analysis

Oxidation Reactions

The primary chemical reactions involving 2,6,10-trimethylundecanoic acid are oxidation reactions:

-

Oxidation to Aldehyde : The alcohol form (2,6,10-trimethylundecan-1-ol) is oxidized to produce the aldehyde (2,6,10-trimethylundecanal).

-

Further Oxidation to Carboxylic Acid : The aldehyde can be further oxidized to form the carboxylic acid (this compound). This reaction typically employs hydrogen peroxide in an acidic buffer environment.

Esterification Reactions

Esterification can occur between this compound and alcohols to form esters:

-

Formation of Methyl Ester : Reacting with methanol under acidic conditions yields methyl 2,6,10-trimethylundecanoate. This esterification reaction is crucial for applications in flavoring and fragrance industries due to its pleasant aroma.

Decarboxylation Reactions

Decarboxylation reactions can also be performed on derivatives of this compound:

-

Decarboxylation of Esters : Under specific conditions involving heat and catalysts (e.g., sodium methoxide), esters derived from this compound can undergo decarboxylation to yield alkenes or hydrocarbons.

Biological Significance

Research indicates that branched-chain fatty acids like this compound play roles in metabolic pathways and can be involved in lipid metabolism disorders. Studies have shown that these fatty acids can be quantified in plasma samples from patients with specific metabolic disorders .

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is commonly employed for analyzing and quantifying this compound in biological samples. The use of various derivatization techniques enhances detection sensitivity .

Comparison with Similar Compounds

3,5,9-Trimethylundecanoic Acid

- Structure : Methyl groups at positions 3, 5, and 9 (C14H28O2).

- Physical Properties: GC Retention: Synthetic isomers exhibit lower Kovats retention indices (KI = 1558, 1567) compared to 2,6,10-trimethylundecanoic acid (KI = 1600) . Mass Spectra: Differences in ion ratios (e.g., m/z 139 vs. 143) distinguish it from natural this compound .

- Bioactivity : Inactive in insect pheromone assays, unlike bioactive natural analogs .

3,5-Dimethyldodecanoic Acid

- Structure : Shorter chain (C12H24O2) with methyl groups at positions 3 and 5.

- Synthesis : Produced via Baeyer–Williger oxidation and Grignard reactions .

- Role: Not directly linked to peroxisomal pathways but serves as a model for studying branched-chain fatty acid synthesis .

Stereochemical Differences

(2R,6R)-2,6,10-Trimethylundecanoic Acid

- Optical Activity : Specific rotation [α]<sup>25</sup>D = -8.6° (chloroform) .

- Synthesis : Derived from stereoselective allylic alcohol intermediates .

- Biological Impact : Stereospecificity affects enzyme interactions, as seen in peroxisomal β-oxidation, which exclusively processes (2S)-isomers .

Functional Group Variations

Methyl Esters (Pheromone Analogs)

Hydrocarbon Analogs

- Example : 2,6,10-Trimethylundecane (C14H30).

- Role : Found in plant volatiles (e.g., Nicotiana tabacum) and commercial products (e.g., fish sausage) .

- Chromatography: Retention indices (1256–1279 on nonpolar columns) differ significantly from acidic analogs due to lack of polar functional groups .

Research Findings and Data Tables

Table 1. Chromatographic Properties of Trimethylated Compounds

Table 2. Stereochemical Impact on Bioactivity

| Stereoisomer | Optical Rotation | Enzyme Compatibility |

|---|---|---|

| (2S)-Pristanic acid | N/A | Accepted by β-oxidation |

| (2R)-Pristanic acid | N/A | Requires racemase |

| (2R,6R)-2,6,10-Trimethylundecanoic acid | -8.6° | Undetermined |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantiomerically pure 2,6,10-trimethylundecanoic acid?

- Methodology : The (2R,6R)-(-)-enantiomer can be synthesized via hydrolysis of a saturated amide intermediate using concentrated hydrochloric acid under reflux conditions (24 hours). Post-reaction, the crude product is purified via evaporative distillation (135°C/0.15 mm Hg). Optical rotation measurements ([α]²⁵D) and elemental analysis are critical for confirming enantiomeric purity and structural integrity .

Q. Which analytical techniques are essential for structural confirmation of branched-chain carboxylic acids like this compound?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times (Kovats indices) on both polar (e.g., DB-Wax) and nonpolar (e.g., DB-5) columns. Methyl ester derivatization improves volatility and resolution .

- Mass Spectral Analysis : Focus on diagnostic ions (e.g., m/z 171 for methyl-branched analogs) and low-intensity fragment ratios (e.g., m/z 139 vs. 143) to distinguish positional isomers .

Q. How can researchers ensure reproducibility in experiments involving this compound?

- Methodology : Follow ICMJE guidelines by documenting all chemical details: supplier, purity (e.g., ≥98% by GC), batch numbers, storage conditions (room temperature recommended), and safety protocols (e.g., handling strong acids/alkalis). Use standardized buffers (e.g., 10× PBS, pH 7.4) and validate instruments (e.g., GC column polarity checks) .

Advanced Research Questions

Q. How can conflicting GC-MS data between synthetic and natural this compound analogs be resolved?

- Methodology :

- Multi-Column Retention Index Comparison : Analyze free acids and methyl esters on polar/nonpolar columns to detect subtle retention time disparities caused by branching or stereochemistry .

- Synthetic Standards : Prepare and compare all possible stereoisomers (e.g., 3,5,9- and 3,5,7-trimethylundecanoic acid) to rule out structural misassignments. Overlapping GC peaks may require chiral-phase chromatography for separation .

Q. What strategies address challenges in synthesizing and characterizing stereoisomeric mixtures of this compound?

- Methodology :

- Stereoselective Synthesis : Use chiral auxiliaries or enzymatic resolution to isolate specific enantiomers. For example, the (2R,6R) configuration was confirmed via optical rotation and elemental analysis .

- Stereochemical Analysis : Employ nuclear Overhauser effect (NOE) NMR or X-ray crystallography to resolve ambiguous stereochemistry in diastereomeric mixtures .

Q. How should researchers design bioassays when synthetic this compound isomers show no activity?

- Methodology :

- Structural Re-evaluation : Verify synthetic compound identity via high-resolution MS and NMR. For pheromone studies, even minor retention time mismatches (e.g., ΔKI > 30) indicate incorrect structures .

- Alternative Derivatives : Test esters (e.g., methyl or farnesyl esters) or probe downstream metabolites (e.g., 2,6,10-trimethyldodecane, a hydrocarbon analog) for bioactivity .

Data Contradiction Analysis

Q. Why do synthetic this compound analogs sometimes fail to replicate natural compound properties?

- Key Factors :

- Branching Position : Shifting methyl groups (e.g., from 3,5,9 to 3,5,7) alters volatility and KI values, leading to mismatches. Homologs with inward-shifted branches exhibit shorter retention times .

- Stereochemical Inactivity : Racemic mixtures may lack bioactivity due to receptor specificity. For example, synthetic 3,5,9-trimethylundecanoic acid diastereomers showed no pheromonal activity, necessitating enantiopure synthesis .

Tables for Critical Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.